

Cross-reactivity profiling of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.

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Compound of Interest

Compound Name: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

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Comparative Cross-Reactivity Profiling: A Guide for Researchers

Introduction

This guide provides a comparative analysis of the cross-reactivity profiles of small molecule compounds, offering a framework for assessing their selectivity and potential off-target effects. Due to the limited publicly available data on the specific biological activities of **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**, this document will use Dapoxetine, a well-characterized selective serotonin reuptake inhibitor (SSRI), as an illustrative example.^{[1][2][3][4]} This approach demonstrates the methodologies and data presentation required for a thorough cross-reactivity assessment, which can be applied to novel compounds like **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran** as data becomes available.

Data Presentation: Comparative Selectivity Profile

The following table summarizes the binding affinities (K_i , in nM) of Dapoxetine and a representative comparator, Fluoxetine, against a panel of primary targets and common off-targets. Lower K_i values indicate higher binding affinity.

Target	Dapoxetine (Ki, nM)	Fluoxetine (Ki, nM)	Assay Type
Primary Target			
Serotonin Transporter (SERT)	0.79	1.1	Radioligand Binding
Key Off-Targets			
Dopamine Transporter (DAT)	1290	2000	Radioligand Binding
Norepinephrine Transporter (NET)	350	150	Radioligand Binding
5-HT2A Receptor	>10,000	100	Radioligand Binding
Muscarinic M1 Receptor	>10,000	500	Radioligand Binding
Alpha-1 Adrenergic Receptor	>10,000	200	Radioligand Binding
H1 Histamine Receptor	>10,000	10	Radioligand Binding

Note: Data presented here is a representative compilation from various sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data.

Protocol 1: In Vitro Receptor and Transporter Binding Assays (Radioligand Displacement)

This method is employed to determine the binding affinity of a test compound to a specific receptor or transporter by measuring its ability to displace a known high-affinity radioligand.

Materials:

- Test compound (e.g., **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**, Dapoxetine)
- Cell membranes or purified proteins expressing the target of interest
- Specific radioligand for each target (e.g., [³H]-Citalopram for SERT)
- Assay buffer (specific to each target)
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- **Compound Dilution:** Prepare a serial dilution of the test compound in the appropriate assay buffer.
- **Reaction Mixture Preparation:** In each well of the 96-well plate, add the cell membranes/purified protein, the specific radioligand at a concentration close to its K_d, and the test compound at various concentrations.
- **Incubation:** Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through the filter plates to separate the bound from the unbound radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- **Data Analysis:** The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K_i (inhibition constant) is then calculated from the IC₅₀ using the

Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.^[5]

Protocol 2: Enzyme Inhibition Assays

This protocol is used to assess the inhibitory activity of a compound against a specific enzyme.

Materials:

- Test compound
- Purified enzyme
- Enzyme-specific substrate
- Assay buffer
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)

Procedure:

- **Compound and Enzyme Preparation:** Prepare serial dilutions of the test compound. Prepare a solution of the enzyme in assay buffer.
- **Pre-incubation:** Add the enzyme and varying concentrations of the test compound to the wells of the microplate. Allow for a pre-incubation period for the compound to bind to the enzyme.^[6]
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate to each well.^[6]
- **Kinetic Reading:** Measure the rate of product formation or substrate depletion over time using a microplate reader.
- **Data Analysis:** Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value. For a more detailed mechanistic study, Michaelis-Menten kinetics

can be performed at various substrate and inhibitor concentrations to determine the mode of inhibition and the K_i value.^{[5][7]}

Protocol 3: Broad Panel Screening (e.g., CEREP Safety Panel)

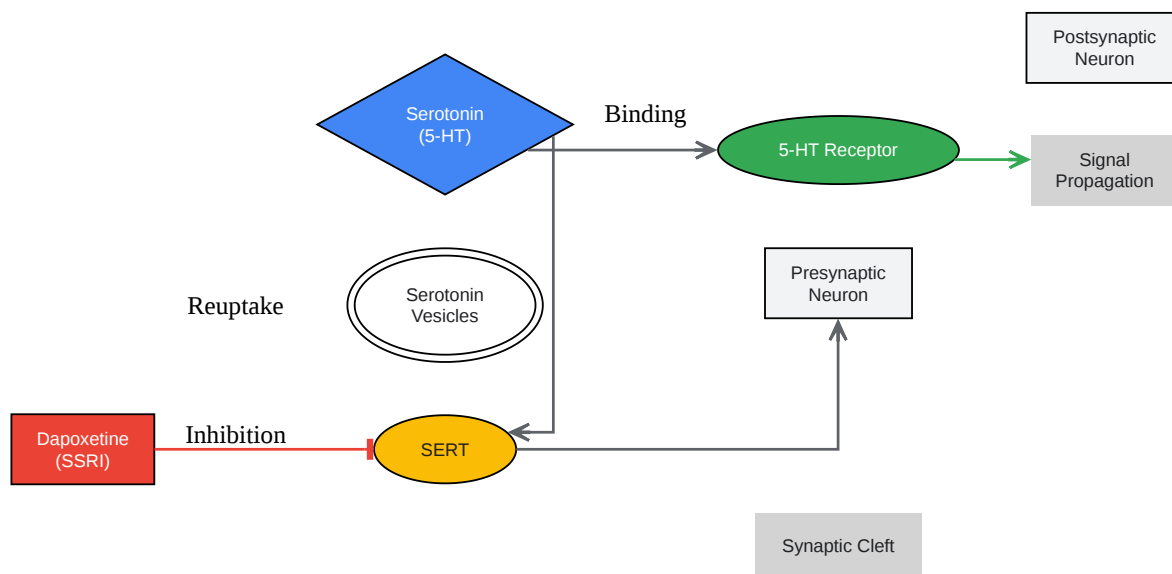
To assess the broader cross-reactivity profile, compounds are often screened against a large panel of receptors, ion channels, and enzymes. Commercial services like the Eurofins CEREP Safety Panel are commonly used.^{[8][9][10][11]}

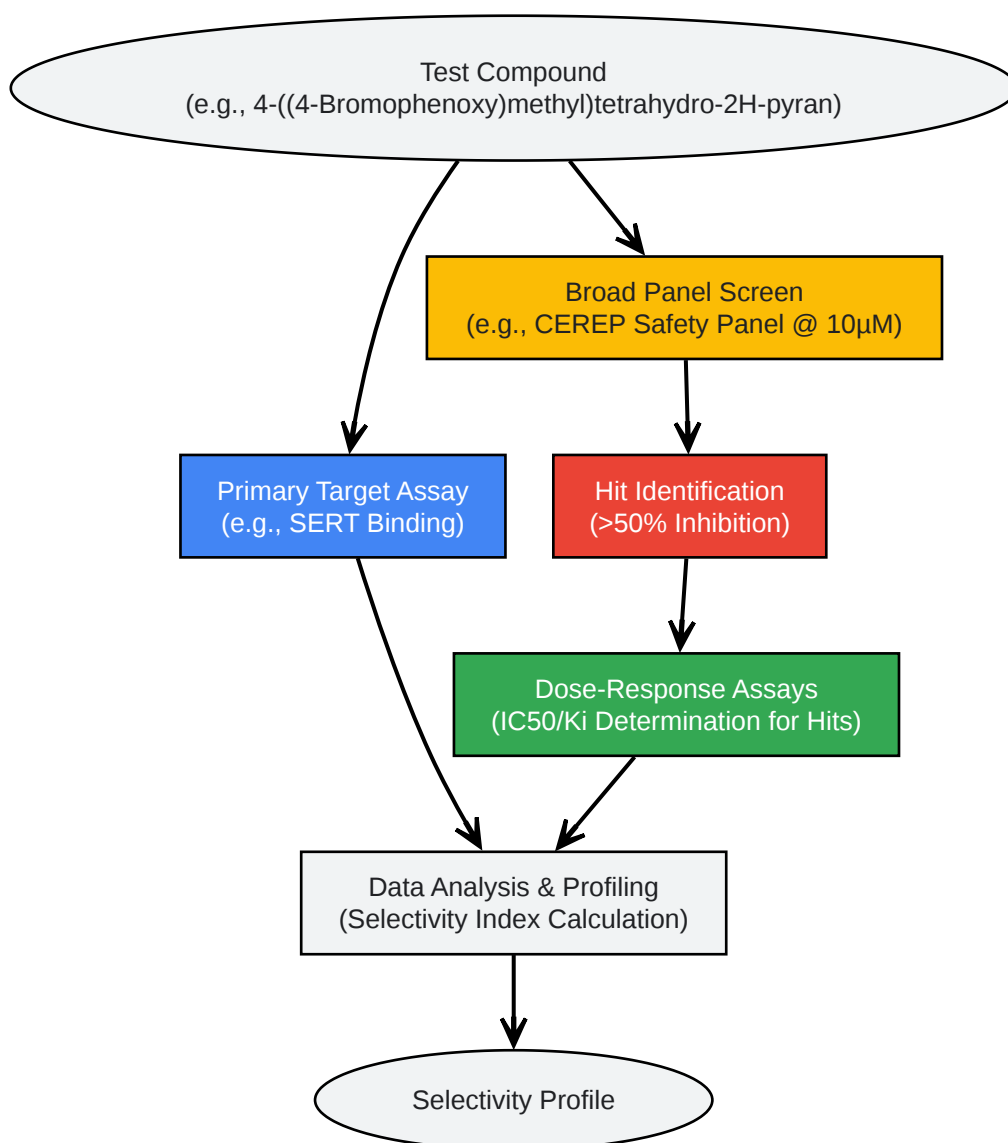
General Workflow:

- **Compound Submission:** The test compound is submitted to the screening service.
- **Single-Point Screening:** Initially, the compound is tested at a fixed concentration (e.g., 10 μM) against a panel of targets.^{[8][10]} The results are reported as the percentage of inhibition or stimulation.^{[9][10]}
- **Hit Identification:** Targets showing significant activity (typically >50% inhibition) are identified as "hits".^[10]
- **Dose-Response Analysis:** For the identified hits, follow-up dose-response experiments are conducted to determine the IC_{50} or K_i values, providing a quantitative measure of the compound's potency at these off-targets.

Visualizations

Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)





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